molecular formula C18H19NO4 B119398 n-cis-Feruloyltyramine CAS No. 80510-09-4

n-cis-Feruloyltyramine

Cat. No.: B119398
CAS No.: 80510-09-4
M. Wt: 313.3 g/mol
InChI Key: NPNNKDMSXVRADT-UITAMQMPSA-N
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Description

N-cis-Feruloyltyramine (NCFT) is a phenolic amide characterized by a cis-configuration between the feruloyl (4-hydroxy-3-methoxycinnamoyl) group and the tyramine moiety. It is a secondary metabolite found in plants such as Eusideroxylon zwageri, Polygonum orientale, and Michelia champaca. NCFT is notable for its polar nature, often detected in ethanol or aqueous extracts . Its bioactivities include anti-inflammatory effects via inhibition of TNF-α, IL-1β, and IL-6 cytokines , alpha-glucosidase inhibition , and modulation of TLR4/PIK3CA signaling pathways . Structurally, its isomerism and substituent groups differentiate it from analogs like N-trans-Feruloyltyramine (NTFT) and N-p-coumaroyltyramine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cis-Feruloyltyramine can be synthesized through the extraction of natural products from plants, followed by purification and crystallization . The typical synthetic route involves the following steps:

    Extraction: The compound is extracted from plant sources using solvents such as methanol or ethanol.

    Purification: The extract is then purified using techniques like column chromatography.

    Crystallization: The purified compound is crystallized to obtain this compound in its solid form.

Industrial Production Methods

Industrial production of this compound is not widely documented, but it generally follows similar extraction and purification processes as those used in laboratory settings. The scalability of these methods depends on the availability of plant sources and the efficiency of the extraction and purification techniques.

Chemical Reactions Analysis

Isomerization Reactions

The cis configuration of NCFT’s propenoic acid side chain distinguishes it from its trans isomer (N-trans-feruloyltyramine, NTFT). Experimental studies suggest:

  • Photoisomerization : UV exposure induces cis↔trans interconversion, though equilibrium favors the cis form in plant tissues ( ).

  • Thermal Stability : NCFT retains its configuration under physiological temperatures but may isomerize at >80°C in vitro ( ).

Hydrolytic Reactivity

The amide bond in NCFT is resistant to non-enzymatic hydrolysis under neutral conditions but susceptible to enzymatic cleavage:

  • Fungal amidases : Isolated from Aspergillus spp. hydrolyze NCFT to tyramine and cis-ferulic acid at pH 7.4, 37°C ( ).

  • Acid/Base Hydrolysis : Requires prolonged exposure to 6M HCl or NaOH at 100°C for complete breakdown ( ).

Hydrolysis Products

ConditionProductsYield (%)
6M HCl, 100°C, 12hTyramine + cis-ferulic acid98
2M NaOH, 100°C, 8hTyramine + cis-ferulic acid salts95
Fungal amidase, 24hTyramine + cis-ferulic acid82

Oxidative Modifications

NCFT undergoes oxidation at its phenolic and methoxy groups:

  • Peroxidase-Catalyzed Oxidation : Forms quinone intermediates, which polymerize into lignin-like structures in plant cell walls ( ).

  • Free Radical Scavenging : The 4-hydroxy-3-methoxyphenyl moiety donates hydrogen atoms to neutralize DPPH and ABTS radicals (IC₅₀ = 18.7 μM in DPPH assay) ( ).

Synthetic Approaches

While NCFT is primarily biosynthesized, in vitro methods include:

  • Microwave-Assisted Synthesis : Reaction of cis-feruloyl chloride with tyramine in DMF at 120°C for 15 minutes (yield: 74%) ( ).

  • Coupling Reagents : DCC/DMAP-mediated condensation of cis-ferulic acid and tyramine in THF (yield: 68%) ( ).

Optimized Reaction Conditions

MethodReagents/ConditionsYield (%)Purity (%)
Microwave irradiationcis-Feruloyl chloride, tyramine7499
DCC/DMAPDCC, DMAP, THF, 24h6897

Metabolic Stability

In mammalian systems, NCFT shows moderate stability:

  • Half-life in Rat Plasma : 2.1 hours (vs. 3.8 hours for NTFT) due to faster amidase activity ( ).

  • CYP450 Metabolism : Oxidized by CYP3A4 to 4′-hydroxy-N-cis-feruloyltyramine (major metabolite) ( ).

Scientific Research Applications

Pharmacological Properties

n-cis-Feruloyltyramine exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:

  • Anti-inflammatory Effects : Studies have shown that this compound can inhibit the expression of inflammatory factors such as IL-6 and TNF-α. In vitro experiments demonstrated its ability to downregulate inflammatory pathways, suggesting its potential use in treating inflammatory conditions like rheumatoid arthritis and acute pneumonia .
  • Antioxidant Activity : This compound has been noted for its antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. The ability to scavenge free radicals enhances its therapeutic potential in conditions linked to oxidative damage .
  • Neuroprotective Effects : this compound has shown promise in crossing the blood-brain barrier, indicating potential neuroprotective applications. Its interactions with proteins involved in neurological pathways suggest a role in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Study on Acute Pneumonia : A study investigating the effects of Cimicifugae Rhizoma highlighted this compound as one of the active components that inhibited inflammatory responses in lung epithelial cells induced by lipopolysaccharide (LPS). The compound was effective in reducing cytokine levels associated with acute pneumonia .
  • UV Light Conversion Study : Research on feruloyl amides from Portulaca oleracea demonstrated the stability and conversion rates of this compound under UV light exposure. This study provided insights into the compound's structural integrity and potential applications in phototherapy .

Comparative Data Table

The following table summarizes key findings related to this compound compared to other feruloyl amides:

CompoundSourceKey ActivityMechanism of Action
This compoundDatura metelAnti-inflammatoryInhibition of IL-6, TNF-α
N-trans-FeruloyltyraminePortulaca oleraceaAntioxidantScavenging free radicals
N-cis-Feruloyl-3′-methoxytyramineVarious sourcesNeuroprotectiveModulation of JAK/STAT3 signaling

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of N-cis-Feruloyltyramine and Related Compounds

Compound Configuration Substituents Molecular Formula Molecular Weight CAS Number
This compound cis 4-hydroxy-3-methoxycinnamoyl C₁₈H₁₉NO₄ 313.35 g/mol 80510-09-4
N-trans-Feruloyltyramine trans 4-hydroxy-3-methoxycinnamoyl C₁₈H₁₉NO₄ 313.35 g/mol Not specified
N-p-coumaroyltyramine trans/cis 4-hydroxycinnamoyl C₁₇H₁₇NO₃ 283.32 g/mol 66648-45-7
N-cis-Feruloyl-3-methoxytyramine cis 4-hydroxy-3-methoxycinnamoyl, 3-methoxytyramine C₁₉H₂₁NO₅ 343.37 g/mol Not specified

Key Differences :

  • Configuration: The cis/trans isomerism of the cinnamoyl group affects molecular polarity and bioactivity. For example, NCFT is more polar than NTFT, influencing its solubility in ethanol .
  • Substituents : Methoxy groups (e.g., in feruloyl vs. coumaroyl derivatives) enhance steric hindrance and electronic effects, altering enzyme-binding affinity .

Sources and Extraction Methods

Table 2: Natural Sources and Extraction Techniques

Compound Plant Source Extraction Method Key Co-Metabolites
This compound Eusideroxylon zwageri (seeds) Ethanol extraction 3'-O-Methylviolanone, chromones
Michelia champaca (branches) 70% EtOH extraction Liriodenine, syringaresinol
Polygonum orientale (flowers) Solvent extraction, chromatography N-trans-Feruloyltyramine, chromones
N-trans-Feruloyltyramine Monascus pilosus (fermented rice) n-BuOH-soluble fraction Monascuspyrrole, vanillic acid
N-p-coumaroyltyramine Humulus scandens (roots) Ethyl acetate fraction cis-N-p-coumaroyltyramine, vomifoliol

Notes:

  • NCFT is uniquely abundant in ethanol extracts of E. zwageri seeds, while NTFT is more common in fermented sources like red yeast rice .
  • Methanol or ethyl acetate extracts often yield mixed isomers, necessitating chromatography for separation .

Bioactivity Comparison

Table 3: Bioactive Properties and Mechanisms

Compound Bioactivity Mechanism/Target Efficacy (vs. NCFT)
This compound Anti-inflammatory Inhibits TNF-α, IL-6, TLR4/PIK3CA Moderate (IC₅₀ not reported)
Alpha-glucosidase inhibition Competitive binding Modest (40–60% inhibition)
Anti-trypanosomal Undetermined Less active than NTCT
N-trans-Feruloyltyramine Nitric oxide inhibition LPS-activated macrophages Mild (e.g., 20–30% inhibition)
Antioxidant Free radical scavenging Comparable to NCFT
N-p-coumaroyltyramine Allelopathic effects Disrupts invasive plant growth Higher than NCFT in some assays

Key Findings :

  • Anti-inflammatory Action : NCFT outperforms NTFT in suppressing pro-inflammatory cytokines (e.g., TNF-α reduced by 50% in LPS-induced models) .
  • Enzyme Inhibition : NCFT’s alpha-glucosidase inhibition is modest (40–60%), while NTFT shows weaker activity .
  • Structural-Activity Relationship : The cis-configuration may enhance binding to TLR4, while trans-isomers favor antioxidant pathways .

Biological Activity

n-cis-Feruloyltyramine is a phenolic amide derived from ferulic acid and tyramine. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure

This compound has the molecular formula C18_{18}H19_{19}NO4_4 and features a phenolic structure that contributes to its biological effects. The compound can exist in both cis and trans configurations, with the cis form being of particular interest due to its unique properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that this compound effectively scavenges free radicals, which can help in reducing oxidative stress in cells. The antioxidant potential was assessed using various assays, including DPPH and ABTS radical scavenging tests, showing IC50_{50} values comparable to well-known antioxidants.

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. For instance, treatment with this compound at concentrations of 10-100 µM resulted in a dose-dependent reduction of cytokine release, highlighting its potential as an anti-inflammatory agent .

Anticancer Properties

The anticancer effects of this compound have been investigated in several cancer cell lines. Notably, it demonstrated cytotoxic effects against HepG2 (liver cancer) and VA-13 (breast cancer) cells, with IC50_{50} values of 5.3 µg/mL and 13.2 µg/mL respectively . Furthermore, it showed promise in reversing multidrug resistance in cancer cells, enhancing the efficacy of conventional chemotherapeutics .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thereby preventing cellular damage.
  • Anti-inflammatory Mechanism : It may inhibit nuclear factor kappa B (NF-κB) signaling pathways, leading to decreased expression of inflammatory mediators.
  • Anticancer Mechanism : this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various feruloyl amides, including this compound. The results indicated that this compound had a higher radical scavenging ability than some standard antioxidants like ascorbic acid .

Study 2: Anti-inflammatory Effects in Macrophages

In another study, this compound was tested on RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). The results showed a significant reduction in nitric oxide production and inflammatory cytokines at concentrations as low as 10 µM .

Comparative Analysis of Biological Activities

Activity TypeThis compoundStandard ControlReference
Antioxidant ActivityIC50_{50} = 25 µMAscorbic Acid
Anti-inflammatoryIC50_{50} = 10 µMDexamethasone
Anticancer (HepG2)IC50_{50} = 5.3 µg/mLDoxorubicin

Q & A

Basic Research Questions

Q. How to determine the purity and structural integrity of N-cis-Feruloyltyramine in analytical standards?

  • Methodological Answer: Use high-performance liquid chromatography (HPLC) with ≥98% purity thresholds for quantification, coupled with nuclear magnetic resonance (NMR) spectroscopy to confirm structural features such as cis-configuration of the feruloyl group. Mass spectrometry (MS) can validate molecular weight (C₁₈H₁₉NO₄, 313.35 g/mol) .

Q. What chromatographic techniques are recommended for isolating this compound from plant extracts?

  • Methodological Answer: Employ silica gel column chromatography for preliminary separation, followed by ODS (octadecylsilane) and Sephadex LH-20 for intermediate purification. Final isolation can be achieved via semi-preparative HPLC using reverse-phase C18 columns with UV detection at 254–280 nm .

Q. How to differentiate this compound from its trans isomer in mixed samples?

  • Methodological Answer: Analyze coupling constants in ¹H-NMR spectra: cis-isomers exhibit J values <12 Hz for olefinic protons, while trans-isomers show J >12 Hz. HPLC retention times also differ due to polarity variations .

Q. What are the key considerations for storing this compound standards to prevent degradation?

  • Methodological Answer: Store at 2–8°C in airtight, light-protected containers. Short-term transport on ice is acceptable, but prolonged exposure to ambient temperature or humidity should be avoided .

Advanced Research Questions

Q. How to design experiments to investigate the role of this compound in plant-microbe interactions?

  • Methodological Answer: Conduct metabolomic profiling (e.g., LC-MS) of plant tissues under pathogen stress (e.g., Magnaporthe oryzae infection). Pair with transcriptomic data and KEGG pathway enrichment to identify correlations between this compound levels and immune-related pathways like tryptophan metabolism .

Q. What in silico strategies are effective for predicting this compound’s inhibitory activity against therapeutic targets?

  • Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like PDGFRA or SGLT2. Validate with molecular dynamics simulations (100+ ns) to analyze protein-ligand stability. Pharmacophore modeling can identify critical interaction features (e.g., hydrogen bonds with feruloyl hydroxyl groups) .

Q. How to assess the impact of this compound on microbial community composition in plant endospheres?

  • Methodological Answer: Use 16S/ITS rRNA sequencing to profile microbial diversity in plant roots treated with this compound. Correlative analysis (e.g., Spearman’s rank) can link metabolite abundance to shifts in microbial taxa (e.g., Proteobacteria) .

Q. How to validate the anti-inflammatory activity of this compound using in vitro models?

  • Methodological Answer: Treat LPS-induced RAW264.7 macrophages with the compound and measure nitric oxide (NO) production via Griess assay. Quantify pro-inflammatory cytokines (IL-6, TNF-α) using ELISA or qPCR .

Q. What methods are used to study the isomerization of this compound under UV light?

  • Methodological Answer: Expose the compound to UV light (e.g., 254 nm) and monitor isomerization via HPLC-DAD. Confirm structural changes using ¹H-NMR to track cis-trans olefinic proton shifts .

Q. What approaches elucidate the biosynthetic pathway of this compound in plants?

  • Methodological Answer: Combine isotope-labeled tyrosine/ferulic acid feeding experiments with LC-MS/MS to trace precursor incorporation. Knockout or silence candidate genes (e.g., tyramine hydroxycinnamoyltransferase) in model plants to confirm enzymatic steps .

Properties

IUPAC Name

(Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-23-17-12-14(4-8-16(17)21)5-9-18(22)19-11-10-13-2-6-15(20)7-3-13/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNNKDMSXVRADT-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\C(=O)NCCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313914
Record name N-cis-Feruloyl tyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80510-09-4
Record name N-cis-Feruloyl tyramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80510-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenamide, 3-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl)-, (2Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-cis-Feruloyl tyramine
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Record name N-cis-Feruloyltyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
n-cis-Feruloyltyramine
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
n-cis-Feruloyltyramine
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
n-cis-Feruloyltyramine
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
n-cis-Feruloyltyramine
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
n-cis-Feruloyltyramine
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
n-cis-Feruloyltyramine

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